molecular formula C11H19N5 B1470642 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine CAS No. 1535347-15-9

6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine

Cat. No.: B1470642
CAS No.: 1535347-15-9
M. Wt: 221.3 g/mol
InChI Key: PFJCBIDANMUDLU-UHFFFAOYSA-N
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Description

6-(4-Ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidine core substituted with a methylamino group and a 4-ethylpiperazine moiety, a structural motif commonly found in bioactive molecules and approved pharmaceuticals . The piperazine ring is known to positively influence the physicochemical properties of a molecule and is frequently used to optimize pharmacokinetic profiles . This specific compound serves as a key building block and intermediate in organic synthesis. Researchers utilize it in the development of novel chemical entities, particularly in the exploration of structure-activity relationships (SAR) for various biological targets . Its structure is representative of scaffolds investigated for potent activity in high-throughput screening campaigns. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-8-10(12-2)13-9-14-11/h8-9H,3-7H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJCBIDANMUDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC(=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2,4-dichloro-6-methylpyrimidine or 2,4-dichloropyrimidine serve as the primary electrophilic substrates.
  • 4-ethylpiperazine is the key nucleophile for substitution at the 6-position.
  • Secondary amines such as methylamine or N-methyl substituents are introduced at the 4-position.
  • Solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K₂CO₃) are commonly employed to facilitate nucleophilic aromatic substitution (S_NAr).

General Synthetic Strategy

The preparation generally follows a multi-step sequence involving:

  • Nucleophilic Substitution at the 4-Position of Pyrimidine:

    • The 4-chloropyrimidine derivative is reacted with methylamine or N-methylamine to introduce the N-methylamino group.
    • This reaction is typically conducted in polar aprotic solvents such as DMF at moderate temperatures (10–15 °C to 80–90 °C).
    • The reaction proceeds via S_NAr mechanism, replacing the chlorine atom with the methylamino group.
  • Nucleophilic Substitution at the 6-Position with 4-ethylpiperazine:

    • The 6-position chlorine is substituted by 4-ethylpiperazine under elevated temperatures (100–120 °C).
    • Presence of base (e.g., K₂CO₃) enhances the nucleophilicity and drives the reaction to completion.
    • This step yields the desired 6-(4-ethylpiperazin-1-yl) substitution on the pyrimidine ring.
  • Purification and Characterization:

    • The crude product is purified by chromatographic techniques using eluents such as methanol-chloroform mixtures.
    • Characterization includes NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) confirming the structure and purity.

Detailed Synthesis Procedure (Representative Example)

Step Reagents & Conditions Description Yield & Notes
1 2,4-dichloro-6-methylpyrimidine + methylamine in DMF, 10–15 °C, 12–14 h Nucleophilic substitution of chlorine at 4-position by methylamine Formation of 4-(N-methylamino)-6-chloropyrimidine intermediate
2 Intermediate + 4-ethylpiperazine, K₂CO₃, DMF, 100–120 °C, several hours Substitution of chlorine at 6-position by 4-ethylpiperazine Formation of 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine
3 Purification by column chromatography (MeOH–CHCl₃) Isolation of pure target compound Yields reported as excellent (>75%) in related analogs

Research Findings and Optimization Insights

  • The use of excess secondary amines and strong bases such as potassium carbonate in DMF significantly improves substitution efficiency at the pyrimidine ring.
  • Temperature control is critical; lower temperatures favor selective substitution at the 4-position, while higher temperatures are required for substitution at the sterically hindered 6-position.
  • The reaction sequence may produce regioisomers, but the major product corresponds to substitution at the 6-position by the piperazine derivative and at the 4-position by the methylamino group.
  • Characterization data such as ¹H NMR signals for aromatic protons (around δ 6.2–8.5 ppm) and aliphatic piperazine protons (δ 2.3–3.7 ppm) confirm the substitution pattern.
  • The methodology aligns with established nucleophilic aromatic substitution protocols for pyrimidine derivatives, ensuring reproducibility and scalability.

Comparative Table of Reaction Parameters

Parameter Condition Range Effect on Reaction
Solvent DMF, DMSO Polar aprotic solvents facilitate nucleophilic substitution
Base K₂CO₃, triethylamine Enhances nucleophilicity, neutralizes HCl byproduct
Temperature 10–15 °C (4-position), 100–120 °C (6-position) Controls regioselectivity and reaction rate
Reaction Time 12–14 h (4-position), several hours (6-position) Ensures complete substitution
Molar Ratio Excess amine (1.5–2 equiv) Drives reaction to completion

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to ring-opened products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced forms of the pyrimidine or piperazine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly those targeting central nervous system disorders.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets such as receptor tyrosine kinases. The compound binds to the active site of these receptors, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to various therapeutic effects, including anti-cancer activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Substituents on Pyrimidine Ring Heterocyclic Group Modifications Molecular Weight (g/mol) Key Applications/Findings
6-(4-Ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine 4-NHCH₃, 6-(4-ethylpiperazinyl) Ethyl on piperazine 221.30 Research chemical, kinase inhibition studies
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine 4-NH(CH₂)₃CH₃, 6-piperazinyl Unsubstituted piperazine ~225* Pharmaceutical building block
6-(4-Methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylvinyl]pyrimidin-4-amine 4-NH-pyrazole, 2-vinylphenyl, 6-methylpiperazinyl Methyl on piperazine, extended aromaticity ~420* Enhanced π-π interactions for target binding
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 2-NH₂, 4-CH₃, 6-piperidinyl Piperidine (saturated 6-membered ring) ~207* Crystal structure studies, drug design
Abemaciclib (comparator) Fluorinated benzimidazole, ethylpiperazinylmethyl Ethylpiperazine linked via methyl bridge 506.60 CDK4/6 inhibitor, validated in docking studies

*Estimated based on molecular formulas.

Key Observations:

Piperazine vs. This difference may influence binding to targets like kinases, where basic nitrogen atoms often interact with acidic residues . Piperidine-containing analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) exhibit higher logP values due to reduced polarity, favoring membrane permeability but possibly reducing aqueous solubility .

Substituent Effects on Bioactivity :

  • The ethyl group on the piperazine ring in the target compound increases lipophilicity compared to the methyl group in 6-(4-Methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylvinyl]pyrimidin-4-amine. This modification could improve blood-brain barrier penetration or alter metabolic stability .
  • The vinylphenyl substituent in the methylpiperazine analog enhances aromatic stacking interactions, a feature absent in the target compound, which may limit its utility in targeting hydrophobic binding pockets .

Therapeutic Potential: The target compound shares a 4-ethylpiperazinyl motif with abemaciclib, a CDK4/6 inhibitor. Molecular docking studies suggest that such groups align with the CDK4 active site (grid size: 22.55 × 13.25 × 22.98 Å), though the absence of abemaciclib’s fluorinated benzimidazole may reduce potency . N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine is highlighted as a versatile building block in pharmaceutical synthesis, whereas the target compound’s N-methyl group may streamline synthetic routes .

Table 2: Physicochemical and ADMET Properties

Property Target Compound N-Butyl-6-(piperazinyl) Analog Abemaciclib
Molecular Weight 221.30 ~225 506.60
logP (Predicted) ~1.5 ~2.0 ~3.8
Hydrogen Bond Donors 2 3 3
Hydrogen Bond Acceptors 5 5 8
Solubility (mg/mL) Moderate (ethyl enhances lipophilicity) Low (butyl group) Low (fluorinated groups)

Biological Activity

6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethylpiperazine moiety and a methyl group. Its molecular formula is C11H19N5C_{11}H_{19}N_5 with a molecular weight of 221.30 g/mol. The unique structure allows for various interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine. In vitro assays demonstrated its efficacy against several cancer cell lines, indicating potential as an anticancer agent:

Cell Line GI Value (%) at 10 μM
HOP-92 (NSCL)86.28
HCT-116 (Colorectal)40.87
SK-BR-3 (Breast)46.14

These results suggest that the compound exhibits significant cytostatic activity, particularly against non-small cell lung cancer (NSCL) cells .

The mechanism of action involves the compound's ability to inhibit specific kinase receptors, which play crucial roles in cancer cell proliferation. Interaction studies have highlighted its binding affinity to target proteins, enhancing our understanding of its therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the piperazine moiety is essential for enhancing biological activity. Variations in substituents on the pyrimidine ring can lead to different pharmacological profiles:

Compound Name Structure Highlights Unique Features
6-Chloro-N-(2-pyridyl)pyrimidin-4-aminesContains a chloro substituent on pyrimidineExhibits different biological activities
4-(4-Ethylpiperazin-1-yl)-6-methylpyridin-2-aminesSimilar piperazine substitution but different ringMay show varying pharmacological profiles
2-(3-Ethylpiperidin-1-yl)-6-methylpyrimidin-4-aminesPiperidine instead of piperazinePotentially altered receptor interactions

This table illustrates how modifications can influence the compound's interaction with biological targets, ultimately affecting its efficacy.

Case Studies

Several case studies have been published that focus on the synthesis and evaluation of derivatives related to 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine:

  • Synthesis and Evaluation : A study synthesized various derivatives by modifying the ethylpiperazine group and evaluated their anticancer activities against multiple cell lines. The most promising candidates showed enhanced selectivity and potency .
  • ADME-Tox Properties : The pharmacokinetic properties were assessed, revealing favorable absorption, distribution, metabolism, and excretion (ADME) profiles for certain derivatives, indicating their potential as drug candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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